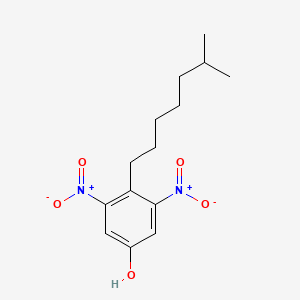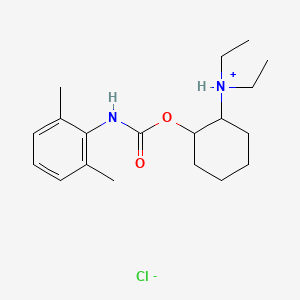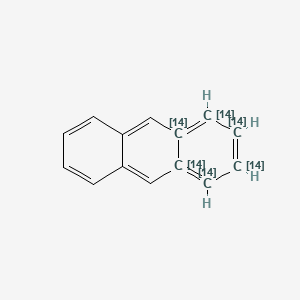
Anthracene-(1,2,3,4,4A,9A-14C)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-(1,2,3,4,4A,9A-14C): is a radiolabeled compound with the molecular formula C14H10 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is labeled with carbon-14, a radioactive isotope, which makes it useful in various scientific research applications, particularly in tracing and studying chemical reactions and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene-(1,2,3,4,4A,9A-14C) typically involves the incorporation of carbon-14 into the anthracene molecule. This can be achieved through various synthetic routes, including:
Grignard Reaction: One common method involves the reaction of a carbon-14 labeled Grignard reagent with an appropriate anthracene precursor.
Friedel-Crafts Alkylation: Another method involves the alkylation of anthracene with a carbon-14 labeled alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of Anthracene-(1,2,3,4,4A,9A-14C) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Radiolabeling: Incorporation of carbon-14 into the anthracene structure.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound to achieve a high degree of labeling and purity.
Análisis De Reacciones Químicas
Types of Reactions
Anthracene-(1,2,3,4,4A,9A-14C) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene to dihydroanthracene or tetrahydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene and tetrahydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Anthracene-(1,2,3,4,4A,9A-14C) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of anthracene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of anthracene-based drugs.
Industry: Applied in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Anthracene-(1,2,3,4,4A,9A-14C) depends on its application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, to trace metabolic pathways. The carbon-14 label allows for the detection and quantification of the compound and its metabolites using techniques such as liquid scintillation counting and autoradiography.
Comparación Con Compuestos Similares
Anthracene-(1,2,3,4,4A,9A-14C) can be compared with other radiolabeled polycyclic aromatic hydrocarbons, such as:
Phenanthrene-(9,10-14C): Similar in structure but with different labeling positions.
Naphthalene-(1,2-14C): A simpler two-ring structure with carbon-14 labeling.
Pyrene-(1,2,3,4-14C): A larger four-ring structure with carbon-14 labeling.
The uniqueness of Anthracene-(1,2,3,4,4A,9A-14C) lies in its specific labeling positions and its three-ring structure, which makes it particularly useful for studying complex chemical and biological processes.
Propiedades
Fórmula molecular |
C14H10 |
|---|---|
Peso molecular |
190.18 g/mol |
Nombre IUPAC |
anthracene |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+2,2+2,5+2,6+2,11+2,12+2 |
Clave InChI |
MWPLVEDNUUSJAV-XJLGZWMLSA-N |
SMILES isomérico |
C1=CC2=C[14C]3=[14CH][14CH]=[14CH][14CH]=[14C]3C=C2C=C1 |
SMILES canónico |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13740406.png)


![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
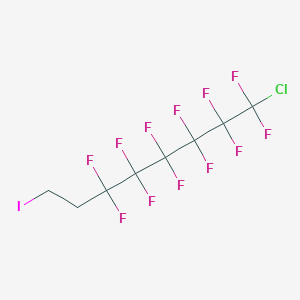
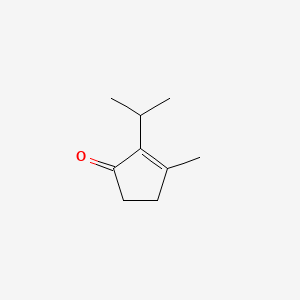


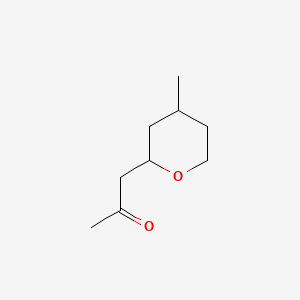


![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
